molecular formula C19H17N3O3S B11474419 [4-(1,2-Benzisothiazol-3-yl)piperazino](1,3-benzodioxol-5-yl)methanone

[4-(1,2-Benzisothiazol-3-yl)piperazino](1,3-benzodioxol-5-yl)methanone

Cat. No.: B11474419
M. Wt: 367.4 g/mol
InChI Key: FMCZSAGUXOUTKY-UHFFFAOYSA-N
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Description

  • “4-(1,2-Benzisothiazol-3-yl)piperazinomethanone” is a hybrid compound combining the isothiazole and piperazine moieties.
  • Isothiazoles and benzisothiazoles are significant heterocyclic scaffolds with diverse biological activities.
  • The compound has applications in pharmacology, medicinal chemistry, and drug discovery.
  • Preparation Methods

    • Synthesis involves a multi-step procedure.
    • One synthetic route starts with 1,2-benzisothiazol-3-one and proceeds via a Huisgen cycloaddition reaction (click chemistry) to form 1,2,3-triazoles.
    • Reaction conditions include copper-catalyzed processes and carbon disulfide as a starting material.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include halogens, amines, and metal catalysts.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

    • In medicinal chemistry, it acts as a caspase-3 inhibitor, potentially useful in cancer therapy.
    • Its pharmacophoric features optimize pharmacokinetics and interactions with target macromolecules.
    • Research areas include apoptosis, neurodegenerative diseases, and cancer treatment.
  • Mechanism of Action

    • The compound inhibits caspase-3, a key enzyme in apoptosis.
    • It binds to the active site, preventing cleavage of peptide bonds.
    • Docking studies provide insights into its binding mode.
  • Comparison with Similar Compounds

    • Similar benzisothiazole derivatives include saccharin (a noncaloric sweetener) and other bioactive molecules.
    • Piperazine derivatives exhibit diverse biological activities, making this hybrid compound unique.

    Properties

    Molecular Formula

    C19H17N3O3S

    Molecular Weight

    367.4 g/mol

    IUPAC Name

    1,3-benzodioxol-5-yl-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methanone

    InChI

    InChI=1S/C19H17N3O3S/c23-19(13-5-6-15-16(11-13)25-12-24-15)22-9-7-21(8-10-22)18-14-3-1-2-4-17(14)26-20-18/h1-6,11H,7-10,12H2

    InChI Key

    FMCZSAGUXOUTKY-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5

    Origin of Product

    United States

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